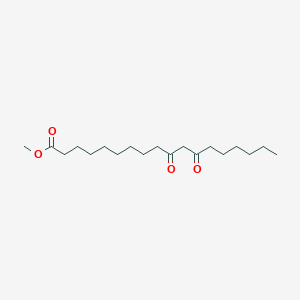

10,12-Dioxostearic acid methyl ester

Description

10,12-Dioxostearic acid methyl ester (methyl 10,12-dioxooctadecanoate) is a synthetic diketo fatty acid methyl ester with the molecular formula C₁₉H₃₄O₄ (molecular weight: 326.5 g/mol). It is prepared via a NaNH₂-assisted condensation of 2-octanone and dimethyl sebacate, yielding a copper salt derivative that crystallizes from methanol (melting point: 87–88°C) . The compound’s boiling point is reported as 190–205°C at 300 μm . Its structure features two keto groups at positions 10 and 12 on an 18-carbon chain, distinguishing it from simpler fatty acid esters.

Primary applications include its use as a synthetic precursor in organic chemistry, particularly in photochemical studies, where its diketone functionality enables unique reactivity patterns .

Properties

Molecular Formula |

C19H34O4 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

methyl 10,12-dioxooctadecanoate |

InChI |

InChI=1S/C19H34O4/c1-3-4-5-10-13-17(20)16-18(21)14-11-8-6-7-9-12-15-19(22)23-2/h3-16H2,1-2H3 |

InChI Key |

GZVMSVMXGCFKII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)CC(=O)CCCCCCCCC(=O)OC |

Synonyms |

methyl 10,12-dioxostearate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 10,12-dioxostearic acid methyl ester:

Key Differences and Implications

Chain Length and Functional Groups: 10,12-Dioxostearic acid methyl ester’s long-chain diketone structure contrasts with shorter analogs like 3-oxohexanoic acid methyl ester (6-carbon chain). The latter’s compact structure enables higher reactivity in enzymatic assays (e.g., transaminase activity rates of ~20–30 U/mg ), whereas the former’s extended chain may limit such interactions. Diterpenoid esters (e.g., 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester) derive from natural resins and lack the linear diketone arrangement, instead featuring cyclic or terpene backbones .

Synthesis and Stability :

- 10,12-Dioxostearic acid methyl ester requires alkali-mediated condensation , while shorter keto esters (e.g., 2-oxobutyric acid methyl ester) are synthesized via simpler esterification .

- The copper salt derivative of the target compound enhances isolation stability, a feature absent in most analogs .

Applications: Pharmacological intermediates: 8-O-Acetylshanzhiside methyl ester is used as a reference standard in drug development , whereas 10,12-dioxostearic acid methyl ester’s utility lies in organic synthesis. GC-MS Analysis: Linear keto esters (e.g., stearic acid methyl ester) are common in lipidomics , but the target compound’s diketone structure complicates chromatographic behavior compared to mono-keto analogs.

Research Findings and Data

Reactivity in Enzymatic Systems

- 3-Oxohexanoic acid methyl ester exhibits moderate activity (~25 U/mg) in transaminase-mediated reactions, likely due to its accessible keto group . The dual keto groups in 10,12-dioxostearic acid methyl ester could sterically hinder similar enzymatic interactions, though experimental data is lacking.

Thermal and Chemical Stability

- The copper salt of 10,12-dioxostearic acid methyl ester demonstrates stability up to 88°C, surpassing simpler esters like methyl palmitate (melting point: ~30°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.